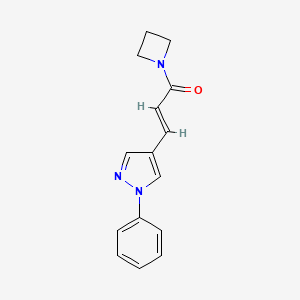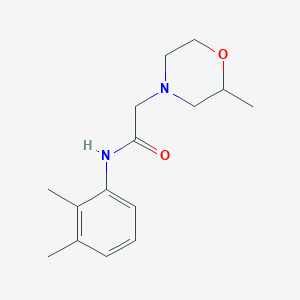
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is a member of the indole family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. MDMB-CHMICA has been shown to have high affinity for the cannabinoid receptor CB1, making it a potent agonist for this receptor.
Mecanismo De Acción
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone acts as a potent agonist for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabinoids. By binding to this receptor, (4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects, including altered levels of neurotransmitters such as dopamine and serotonin, changes in heart rate and blood pressure, and alterations in body temperature and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone in lab experiments is its potency and selectivity for the CB1 receptor, which allows for precise control over the effects of the drug. However, one limitation is the potential for adverse effects on animal subjects, such as changes in behavior or physiological processes.
Direcciones Futuras
Future research on (4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone could focus on its potential as a therapeutic agent for various medical conditions, such as chronic pain or neurological disorders. Additionally, studies could investigate the effects of (4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone on the endocannabinoid system and its interactions with other neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of (4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone involves the reaction of 3-phenylimidazole-4-carboxylic acid with 4-methylpiperidine to form the corresponding amide. This amide is then converted to the final product through a series of reactions involving various reagents and catalysts.
Aplicaciones Científicas De Investigación
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone has been the subject of extensive scientific research due to its potent psychoactive effects and its potential as a research tool for studying the endocannabinoid system. It has been used in a variety of studies to investigate the effects of cannabinoids on various physiological and biochemical processes.
Propiedades
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-7-9-18(10-8-13)16(20)15-11-17-12-19(15)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMLYLJLYSBFRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-(3-phenylimidazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)

![3-methyl-4-oxo-N-[4-(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B7462508.png)
![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)

![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)
![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)

![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)
![7-methoxy-N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7462578.png)
![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)
![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)
![3-[2-(7-ethyl-1H-indol-3-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7462607.png)